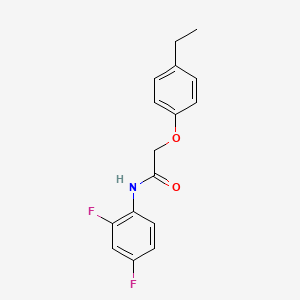
N-(2,4-difluorophenyl)-2-(4-ethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-2-(4-ethylphenoxy)acetamide, commonly known as DFEPA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DFEPA is a member of the amide family of compounds and is synthesized by the reaction of 2,4-difluoroaniline and 4-ethylphenol in the presence of acetic anhydride.
作用機序
The mechanism of action of DFEPA is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a key role in the development of pain and inflammation, and inhibition of COX-2 activity can lead to a reduction in the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and physiological effects:
DFEPA has been shown to exhibit a range of biochemical and physiological effects, including reducing the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and increasing the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). DFEPA has also been shown to reduce the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune responses.
実験室実験の利点と制限
DFEPA has several advantages for use in laboratory experiments, including its high potency and selectivity for COX-2 inhibition, its low toxicity, and its ability to penetrate cell membranes. However, DFEPA also has some limitations, including its low solubility in water and its potential for off-target effects.
将来の方向性
There are several potential future directions for research on DFEPA, including:
1. Exploration of its potential applications in the treatment of other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease.
2. Investigation of its potential as a chemotherapeutic agent for the treatment of cancer.
3. Development of new formulations of DFEPA to improve its solubility and bioavailability.
4. Study of the molecular mechanisms underlying its anti-inflammatory and analgesic effects.
5. Investigation of its potential as a tool for studying the role of COX-2 in various physiological and pathological processes.
In conclusion, DFEPA is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its anti-inflammatory and analgesic properties make it a promising candidate for the development of new drugs for the treatment of pain and inflammation. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas.
合成法
The synthesis of DFEPA involves a multi-step process that requires careful control of reaction conditions. The first step involves the formation of an intermediate compound, 2,4-difluoroanilide, by the reaction of 2,4-difluoroaniline with acetic anhydride. The second step involves the reaction of the intermediate compound with 4-ethylphenol in the presence of a catalyst to yield DFEPA.
科学的研究の応用
DFEPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, DFEPA has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation.
特性
IUPAC Name |
N-(2,4-difluorophenyl)-2-(4-ethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO2/c1-2-11-3-6-13(7-4-11)21-10-16(20)19-15-8-5-12(17)9-14(15)18/h3-9H,2,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWYKJDQEJJQTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2,6-dichlorobenzylidene)acetohydrazide](/img/structure/B5773641.png)
![N-benzyl-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B5773645.png)
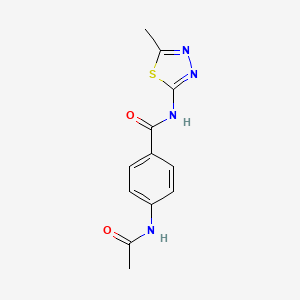
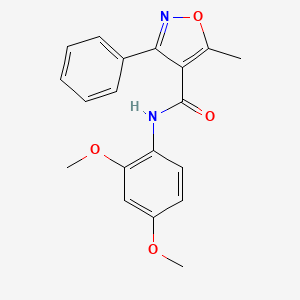
![3-methyl-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5773654.png)
![5-{[(3-methoxyphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5773659.png)
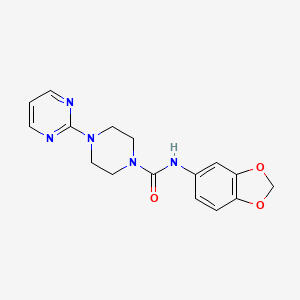
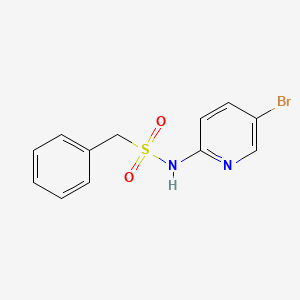
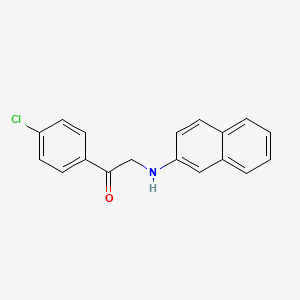
![2-(2-furyl)-3-methyl-3H-naphtho[1,2-d]imidazole](/img/structure/B5773687.png)

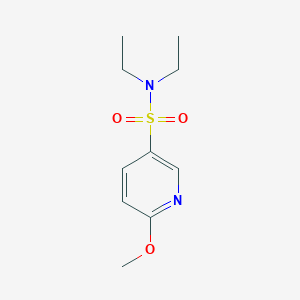
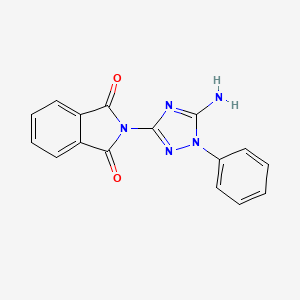
![3-bromo-N'-{[(3,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5773715.png)